Entecavir

Vue d'ensemble

Description

Entecavir is an antiviral medication primarily used in the treatment of chronic hepatitis B virus infection. It is a guanosine nucleoside analogue that selectively inhibits the hepatitis B virus polymerase, thereby preventing the virus from multiplying. This compound is marketed under the trade name Baraclude and was approved for medical use in 2005. It is considered a first-line treatment for chronic hepatitis B due to its high efficacy and low resistance rates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Entecavir can be synthesized through various synthetic routes. One common method involves the protection of the hydroxyl groups of a cyclopentyl guanosine derivative, followed by selective deprotection and subsequent functional group transformations. The key steps include:

- Protection of the hydroxyl groups using appropriate protecting groups.

- Selective deprotection of the primary hydroxyl group.

- Introduction of the guanine base through glycosylation.

- Final deprotection to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Optimization of reaction conditions such as temperature, solvent, and catalysts.

- Implementation of purification techniques like crystallization and chromatography to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Entecavir undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups of this compound.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the guanine base.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium azide and thiols can be employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Applications De Recherche Scientifique

Clinical Applications in Hepatitis B Treatment

1. Efficacy Against Chronic Hepatitis B

Entecavir has been established as a first-line treatment for chronic hepatitis B, particularly in patients with active viral replication and elevated liver enzymes. Numerous studies have demonstrated its superiority over other antiviral agents, such as lamivudine.

- Clinical Trials : A systematic review of clinical trials indicates that this compound outperforms lamivudine in achieving HBV DNA suppression and normalizing alanine aminotransferase (ALT) levels. In a pivotal study (ETV-022), after 48 weeks of treatment, this compound showed significantly better virologic suppression rates compared to lamivudine for hepatitis B e antigen (HBeAg)-positive patients .

- Long-Term Outcomes : In a follow-up study (ETV-901), patients maintained on this compound for up to five years demonstrated sustained virologic suppression, with 94% achieving HBV DNA levels below 300 copies/mL and 80% normal ALT levels at Year 5 . The development of resistance to this compound was rare, occurring in only one patient during this period .

| Study | Duration | Patient Group | Key Findings |

|---|---|---|---|

| ETV-022 | 48 weeks | HBeAg-positive CHB | Superior virologic suppression vs. lamivudine |

| ETV-901 | Up to 5 years | Long-term this compound cohort | 94% with HBV DNA <300 copies/mL; minimal resistance |

2. Treatment in Special Populations

This compound is also effective in specific subgroups of patients, including those who are nucleoside-naive or refractory to previous treatments. In studies involving patients resistant to lamivudine, this compound demonstrated significant antiviral efficacy, leading to substantial reductions in HBV DNA levels .

Repurposing this compound in Oncology

Recent research has explored the potential of repurposing this compound for cancer treatment due to its effects on cellular pathways involved in tumor growth.

- Mechanism of Action : this compound has been found to inhibit lysine-specific demethylase 5B (KDM5B), an enzyme implicated in tumor proliferation and drug resistance. By reducing KDM5B expression, this compound may induce apoptosis in tumor cells and inhibit their growth .

- Oncological Applications : Preliminary studies suggest that this compound can prevent HBV reactivation in cancer patients undergoing chemotherapy, thereby offering dual benefits of antiviral activity and potential anti-tumor effects . This dual action makes it a candidate for further investigation as an adjunct therapy in oncology.

Safety Profile and Resistance

The safety profile of this compound is well-documented, with common side effects including headache, fatigue, and gastrointestinal disturbances. Importantly, the incidence of serious adverse events remains low across various studies . The high genetic barrier to resistance associated with this compound enhances its appeal as a long-term therapeutic option.

Mécanisme D'action

Entecavir exerts its antiviral effects by inhibiting the hepatitis B virus polymerase. It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting all three activities of the viral polymerase:

- Base priming.

- Reverse transcription of the negative strand from the pregenomic messenger RNA.

- Synthesis of the positive strand of hepatitis B virus DNA.

By blocking these steps, this compound effectively prevents the replication of the hepatitis B virus, reducing viral load and improving liver function .

Comparaison Avec Des Composés Similaires

Tenofovir: Another nucleoside analogue used in the treatment of hepatitis B. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.

Lamivudine: An older antiviral drug used for hepatitis B, with a higher resistance rate compared to entecavir.

Adefovir: A nucleotide analogue with antiviral activity against hepatitis B, but with a different resistance profile and side effect profile.

Uniqueness of this compound: this compound is unique due to its high efficacy, low resistance rates, and favorable safety profile. It has a higher genetic barrier to resistance compared to lamivudine and adefovir, making it a preferred choice for long-term treatment of chronic hepatitis B .

Activité Biologique

Entecavir (ETV) is a potent antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infection. As a deoxyguanosine analog, it exhibits significant antiviral activity against HBV, both in vitro and in clinical settings. This article delves into the biological activity of this compound, highlighting its efficacy, resistance patterns, and comparative studies with other antiviral agents.

This compound works by inhibiting HBV replication through competitive inhibition of the viral polymerase. It is phosphorylated intracellularly to its active form, this compound triphosphate (ETV-TP), which effectively blocks the reverse transcription process necessary for viral replication. The drug's potency is attributed to its ability to generate sufficient intracellular concentrations of ETV-TP, even in strains resistant to other nucleoside analogs like lamivudine (3TC) .

Clinical Efficacy

Phase II and III Trials:

this compound has been evaluated in numerous clinical trials demonstrating its efficacy in reducing HBV DNA levels and achieving virologic response in chronic hepatitis B patients.

- Study ETV-012 : In a dose-ranging study involving 216 nucleoside-naive patients, those receiving 0.5 mg or 0.1 mg of this compound showed significantly higher antiviral responses compared to placebo .

- Study ETV-056 : This trial focused on patients refractory to lamivudine therapy. Results indicated a mean change in HBV DNA levels of -4.3 log after 12 weeks of treatment with this compound .

Resistance Patterns

While this compound is effective against wild-type HBV, resistance can develop, particularly in patients with prior exposure to other nucleoside analogs. Studies have shown that the emergence of resistance mutations typically requires multiple amino acid substitutions in the viral polymerase .

- Long-term Resistance Rates : In a five-year study involving 89 chronic hepatitis B patients on ETV monotherapy, resistance was observed in only 6% after two years . This low rate underscores the drug's robustness compared to other treatments.

Comparative Effectiveness

Recent studies have compared this compound with tenofovir disoproxil fumarate (TDF), another first-line therapy for chronic hepatitis B.

| Parameter | This compound | Tenofovir |

|---|---|---|

| Virologic Response Rate | ~95% | ~95% |

| Resistance Development | Low (6% at 2 years) | Very low |

| Cirrhosis-related Complications | Higher incidence | Lower incidence |

| Safety Profile | Well-tolerated | Well-tolerated |

Both drugs exhibit comparable safety profiles; however, TDF may offer better outcomes in preventing cirrhosis-related complications .

Case Studies

Several case studies have illustrated this compound's effectiveness:

- Chronic Hepatitis B Management : In a cohort study involving Chinese patients, ETV was shown to effectively suppress HBV DNA levels with minimal side effects over an extended follow-up period .

- Pediatric Use : A randomized controlled trial involving children aged 2 to <18 years demonstrated superior efficacy of ETV over placebo, with significant improvements in HBeAg seroconversion rates and HBV DNA suppression .

Propriétés

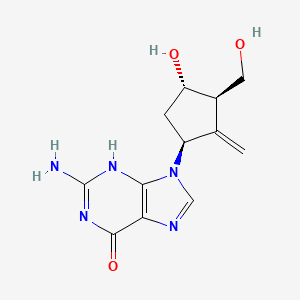

IUPAC Name |

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046446 | |

| Record name | Entecavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L | |

| Record name | Entecavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENTECAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By competing with the natural substrate deoxyguanosine triphosphate, entecavir functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): (1) base priming, (2) reverse transcription of the negative strand from the pregenomic messenger RNA, and (3) synthesis of the positive strand of HBV DNA. Upon activation by kinases, the drug can be incorporated into the DNA which has the ultimate effect of inhibiting the HBV polymerase activity., Entecavir is a nucleoside analogue with activity against HBV polymerase. It is efficiently phosphorylated to the active triphosphate form, which competes with the natural substrate deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase (reverse transcriptase): 1) base priming, 2) reverse transcription of the negative strand from the pregenomic messenger RNA and 3) synthesis of the positive strand of HBV DNA. Entecavir triphosphate is a weak inhibitor of cellular DNA polymerases alpha, beta, and delta and mitochondrial DNA polymerase gamma with Ki values ranging from 18 to > 160 microM. | |

| Record name | Entecavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENTECAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off white powder | |

CAS No. |

142217-69-4 | |

| Record name | Entecavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142217-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entecavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142217694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entecavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Entecavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTECAVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU2O4609D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENTECAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.